![molecular formula C20H16ClNO2S B12615840 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one CAS No. 918543-24-5](/img/structure/B12615840.png)
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-3-[(4-Chlorphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyridinring umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Acetyl-3-[(4-Chlorphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-on umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.
Einführung funktioneller Gruppen: Die Acetyl-, Chlorphenyl-, Sulfanyl- und Methylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt.
Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengefügt, wobei häufig Katalysatoren verwendet werden, um den Prozess zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung würde die Produktion dieser Verbindung die Skalierung der Labor-Synthesemethoden umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung von kontinuierlichen Durchflussverfahren, um die Effizienz zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Acetyl-3-[(4-Chlorphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktionsmittel: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.
Katalysatoren: Palladium auf Kohlenstoff (Pd/C) und Platin (Pt) werden häufig als Katalysatoren für Hydrierungsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-[(4-Chlorphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden laufend Forschungen betrieben, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 5-Acetyl-3-[(4-Chlorphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-on seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and platinum (Pt) are commonly used catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-Chlorphenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanylacetamid: Diese Verbindung teilt sich die Chlorphenyl- und Sulfanylgruppen, hat aber eine andere Kernstruktur.
5-(4-Chlorphenyl)-1,3,4-Thiadiazol-2-thiol: Ähnlich in Bezug auf die Chlorphenyl- und Thiolgruppen, aber mit einem Thiadiazolring anstelle eines Pyridinrings.
Einzigartigkeit
5-Acetyl-3-[(4-Chlorphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und dem Pyridinring einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
918543-24-5 |
|---|---|
Molekularformel |
C20H16ClNO2S |
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
5-acetyl-3-(4-chlorophenyl)sulfanyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C20H16ClNO2S/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3 |
InChI-Schlüssel |
SFKPSEKJSRFJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




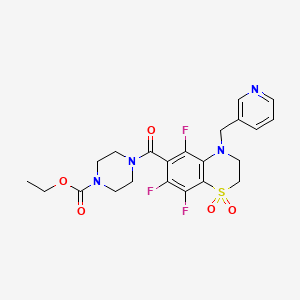

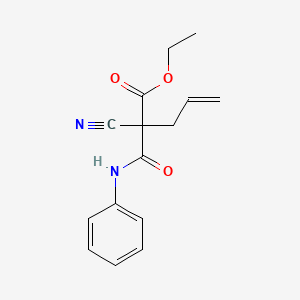
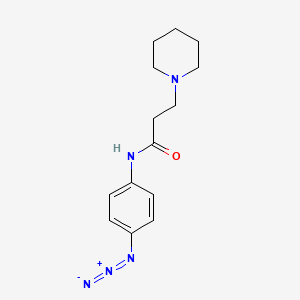
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
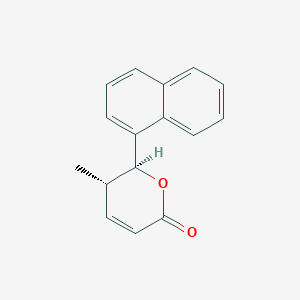
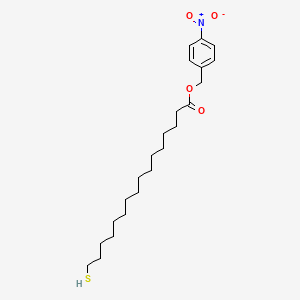
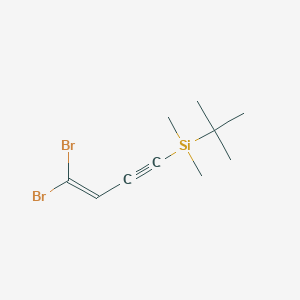
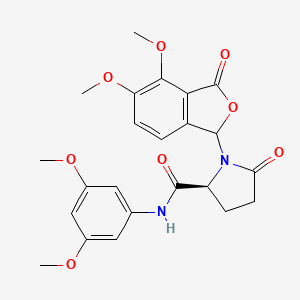
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
